molecular formula C16H11F7O2 B13429920 1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene

1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene

Cat. No.: B13429920
M. Wt: 368.24 g/mol
InChI Key: MXUSLUGTNCPGDZ-UHFFFAOYSA-N
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Description

1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a methoxy group

Preparation Methods

The synthesis of 1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene typically involves several steps, including the use of fluorinated reagents and specific reaction conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene is unique due to its specific structure, which includes both a methoxy group and multiple fluorine atoms, providing distinct chemical and biological properties.

Properties

Molecular Formula

C16H11F7O2

Molecular Weight

368.24 g/mol

IUPAC Name

1-methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene

InChI

InChI=1S/C16H11F7O2/c1-24-12-6-8-13(9-7-12)25-16(22,23)14(17,18)10-2-4-11(5-3-10)15(19,20)21/h2-9H,1H3

InChI Key

MXUSLUGTNCPGDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(C(C2=CC=C(C=C2)C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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